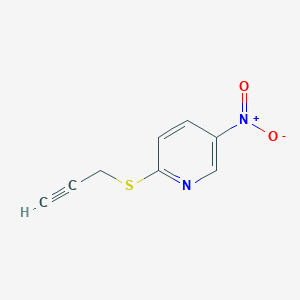

5-Nitro-2-(2-propynylsulfanyl)pyridine

Übersicht

Beschreibung

X-Ray Crystal Structure Analysis

The molecular structure of 5-nitro-2-(2-pyridinylthio)-pyridine has been extensively studied through X-ray crystallography. The compound exhibits a monoclinic crystal system with specific unit cell dimensions. The structure reveals two independent molecules per asymmetric unit, with bond lengths and angles that are consistent with standard values. Notably, the 5-nitro-pyridine ring is rotated out of coplanarity with the C-S-C plane, and the pyridine ring is twisted in a disrotatory manner. These conformational aspects have been compared with theoretical molecular orbital calculations, providing a comprehensive understanding of the molecule's geometry .

Synthesis Analysis

Although the provided data does not include direct information on the synthesis of 5-nitro-2-(2-pyridinylthio)-pyridine, related compounds have been synthesized using palladium-catalyzed cross-coupling reactions. For instance, pyridine-based nitronyl nitroxides have been prepared through a Pd(0) promoted cross-coupling reaction, which could suggest a potential synthetic route for the compound .

Chemical Reactions Analysis

The chemical reactivity of pyridine-substituted compounds has been explored in the context of magnetic properties. For example, a pyridine-substituted biradical has been synthesized and its magnetic properties characterized, indicating that the pyridine moiety can play a significant role in the magnetic behavior of such compounds. This could imply that 5-nitro-2-(2-pyridinylthio)-pyridine may also participate in reactions that affect its electronic and magnetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitro-2-(2-pyridinylthio)-pyridine can be inferred from its molecular structure and related compounds. The dipole moment, derived from X-ray diffraction and dipolometry, along with theoretical calculations, provides insight into the electronic distribution within the molecule. Additionally, the study of transition metal complexes with related pyridyl compounds suggests that such molecules can form multifunctional molecular assemblies, which may also be true for 5-nitro-2-(2-pyridinylthio)-pyridine .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Crystal Structure Analysis

5-Nitro-2-(2-propynylsulfanyl)pyridine has been studied for its chemical properties and applications in synthesis. For instance, a study focused on the condensation of 2-chloro-5-nitro pyridine with propyl-thiouracil, leading to the determination of the crystal structure of the resulting compound, highlighting the molecular conformation and the orientation of the nitro group in relation to the pyridine rings (Dupont et al., 2010).

Photophysical Properties

The photophysical properties of related compounds, such as 5-nitro-2-(2-phenylhydrazinyl)pyridine, have been extensively studied. Research has delved into the synthesis, electronic absorption, and emission spectra, exploring their molecular structures and the energy sequences of their singlet and triplet states. This has provided insights into the transitions involving π-electrons and the role of the hydrazo-bridge in these processes (Michalski et al., 2016).

Asymmetric Synthesis

In the realm of asymmetric synthesis, derivatives of 5-Nitro-2-(2-propynylsulfanyl)pyridine have been utilized as catalysts. For example, a pyrrolidine-based catalyst, derived from L-proline and bearing a sulfoxide moiety, demonstrated efficiency in the Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, yielding various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).

Applications in Molecular Biology and Biophysics

5-Nitro-2-(2-propynylsulfanyl)pyridine related compounds also find applications in molecular biology and biophysics. For instance, research has explored the synthesis and properties of nitroxides, highlighting their importance as molecular probes and labels due to their resistance to chemical reduction by antioxidants and enzymatic systems. The structural and electronic factors influencing the redox properties of these nitroxides have been thoroughly investigated, providing valuable information for their applications in biological research (Zhurko et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-nitro-2-prop-2-ynylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-2-5-13-8-4-3-7(6-9-8)10(11)12/h1,3-4,6H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFUQQMUNDFNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-(2-propynylsulfanyl)pyridine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2502817.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2502820.png)

![6-Cyclopropyl-2-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2502826.png)

![Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate](/img/structure/B2502828.png)

![Methyl 5-bromo-2-{[(ethylamino)carbonyl]-amino}benzenecarboxylate](/img/structure/B2502829.png)

![1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502833.png)

![N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502834.png)

![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2502835.png)

![N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2502836.png)